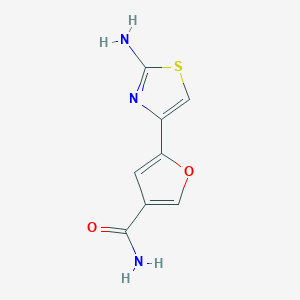

2-amino-2-(1H-indol-3-il)acetamida

Descripción general

Descripción

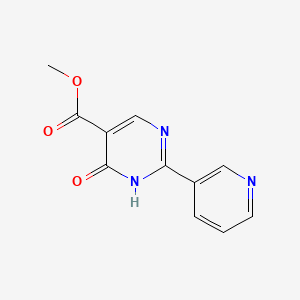

“2-amino-2-(1H-indol-3-yl)acetic acid” is a compound with the CAS Number: 6747-15-5 . It is a powder with a molecular weight of 190.2 .

Synthesis Analysis

A method has been developed for the synthesis of unsymmetrical N-aryl-2,2-di (1H-indol-3-yl)acetamide derivatives . Another study reported the synthesis of a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides .Molecular Structure Analysis

The molecular weight of “2-amino-2-(1H-indol-3-yl)acetic acid” is 190.2 . The molecular formula of a similar compound, Acetamide, 2-amino-, is C2H6N2O .Physical and Chemical Properties Analysis

“2-amino-2-(1H-indol-3-yl)acetic acid” is a powder with a melting point of 207-209 . The molecular weight is 190.2 .Aplicaciones Científicas De Investigación

Aplicaciones antivirales

Los derivados del indol, incluido el 2-amino-2-(1H-indol-3-il)acetamida, han mostrado ser prometedores como agentes antivirales. Se han probado contra una gama de virus de ARN y ADN, y algunos compuestos han mostrado actividad inhibitoria contra la influenza A y el virus Coxsackie B4 . La capacidad de inhibir la replicación viral hace que estos compuestos sean valiosos en el desarrollo de nuevos medicamentos antivirales.

Propiedades antiinflamatorias y analgésicas

Ciertos derivados del indol han demostrado actividades antiinflamatorias y analgésicas. Estas propiedades son cruciales para el desarrollo de nuevos medicamentos que puedan aliviar el dolor y reducir la inflamación sin los efectos secundarios asociados con los medicamentos actuales como el indometacina y el celecoxib .

Aplicaciones agrícolas

En agricultura, los derivados del indol se exploran por su potencial como promotores del crecimiento y agentes protectores contra enfermedades de las plantas. El ácido indol-3-acético, por ejemplo, es una hormona vegetal derivada de la degradación del triptófano y juega un papel en el crecimiento y desarrollo de las plantas . La investigación sobre compuestos similares podría conducir a mayores rendimientos y resistencia de los cultivos.

Aplicaciones industriales

El núcleo del indol es un componente clave en muchas moléculas de fármacos sintéticos, lo que indica su importancia en la fabricación farmacéutica. Las amplias actividades biológicas de los derivados del indol los hacen valiosos en aplicaciones industriales donde la unión de alta afinidad a múltiples receptores es beneficiosa .

Aplicaciones ambientales

Los derivados del indol se pueden utilizar en ciencias ambientales, particularmente en el estudio de las interacciones microbianas y el desarrollo de estrategias de biorremediación. Sus diversas actividades biológicas podrían aprovecharse para abordar desafíos ambientales como la contaminación y la gestión de residuos .

Aplicaciones biotecnológicas

En biotecnología, los derivados del indol se utilizan en diversas aplicaciones, incluido el desarrollo de nuevos compuestos terapéuticos y el estudio de las interacciones moleculares. Su papel en la mejora de la producción de ARNm en células estimuladas, como se ve con DPIE, es un ejemplo de su utilidad en investigación y desarrollo .

Aplicaciones en ciencia de materiales

Las propiedades químicas de los derivados del indol, incluido el this compound, son de interés en la ciencia de materiales. Se pueden utilizar en la síntesis de nuevos materiales con aplicaciones potenciales en sistemas de administración de fármacos, sensores y otras tecnologías avanzadas .

Investigación farmacéutica

Los derivados del indol se estudian ampliamente por sus actividades farmacológicas. Sirven como columna vertebral de muchos fármacos sintéticos y están involucrados en el descubrimiento de nuevos tratamientos para diversas enfermedades. La exploración del this compound en este campo podría conducir a avances en el desarrollo de medicamentos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 2-amino-2-(1h-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit replication of certain viruses . Others have been found to inhibit proteins such as Bcl-2 and Mcl-1, which play crucial roles in cell survival and apoptosis .

Biochemical Pathways

Indole and its derivatives are known to be involved in a wide range of biological effects by circulating in the plasma . They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors could potentially influence the action of 2-amino-2-(1H-indol-3-yl)acetamide.

Análisis Bioquímico

Biochemical Properties

2-amino-2-(1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-amino-2-(1H-indol-3-yl)acetamide, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

2-amino-2-(1H-indol-3-yl)acetamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This compound may also modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-amino-2-(1H-indol-3-yl)acetamide can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 2-amino-2-(1H-indol-3-yl)acetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, 2-amino-2-(1H-indol-3-yl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-2-(1H-indol-3-yl)acetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term effects of 2-amino-2-(1H-indol-3-yl)acetamide on cellular function have been observed in both in vitro and in vivo studies. These effects may include sustained inhibition of cell proliferation, induction of apoptosis, and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-amino-2-(1H-indol-3-yl)acetamide can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These effects can include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is important to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

2-amino-2-(1H-indol-3-yl)acetamide is involved in several metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of 2-amino-2-(1H-indol-3-yl)acetamide. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 2-amino-2-(1H-indol-3-yl)acetamide within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, indole derivatives have been shown to be transported by organic anion transporters and other membrane proteins. The localization and accumulation of 2-amino-2-(1H-indol-3-yl)acetamide in specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 2-amino-2-(1H-indol-3-yl)acetamide can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles. The localization of 2-amino-2-(1H-indol-3-yl)acetamide can influence its interactions with biomolecules and its overall biological effects.

Propiedades

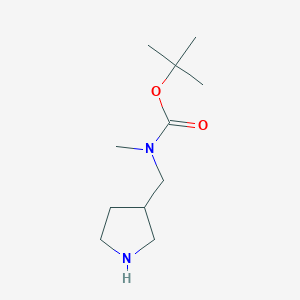

IUPAC Name |

2-amino-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9(10(12)14)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCIHKQXVSURIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)

amine](/img/structure/B1523794.png)

![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)